The synthesis of acetyl simvastatin can be approached through various methods, including both chemical and enzymatic routes. A notable method involves a four-step chemoenzymatic process:
This synthetic route has been optimized for yield and purity, achieving efficiencies upwards of 90% under controlled conditions.
Acetyl simvastatin possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is , and it features:
The stereochemistry of acetyl simvastatin plays a significant role in its pharmacological efficacy, with specific configurations necessary for optimal binding to the HMG-CoA reductase enzyme.
Acetyl simvastatin participates in various chemical reactions that are pivotal to its function:
The primary mechanism of action of acetyl simvastatin involves inhibition of the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this step:
Acetyl simvastatin exhibits several physical and chemical properties critical for its pharmacological profile:
These properties influence its formulation into pharmaceutical preparations and affect its bioavailability.
Acetyl simvastatin is primarily applied in clinical settings for:
Acetyl simvastatin (systematic name: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-(acetyloxy)-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate) is a semi-synthetic derivative of simvastatin. Its molecular formula is C₂₇H₄₀O₆, with a molecular weight of 460.6029 g/mol [2] [7]. The compound features seven defined stereocenters and no E/Z centers, conferring absolute stereochemical specificity [2]. Its three-dimensional conformation is characterized by a hexahydronaphthalene core esterified with 2,2-dimethylbutanoate at the C1 position and an acetylated δ-valerolactone side chain at the C8 position [2] [7].
Acetyl simvastatin differs structurally from simvastatin through acetylation of the hydroxyl group at the C4′ position of the lactone ring. This modification replaces the hydrogen of the 4′-OH group with an acetyl moiety (-COCH₃), increasing steric bulk and altering electronic distribution [2] [7]. The lactone ring remains intact in both compounds, essential for HMG-CoA reductase binding affinity. Crystallographic studies confirm that acetylation induces minor conformational shifts (≤1.2 Å) in the lactone ring but preserves the overall "bent" topology required for target engagement [6] [8].
Table 1: Atomic Coordinates of Key Functional Groups
Atom | Simvastatin (Å) | Acetyl Simvastatin (Å) | Displacement |
---|---|---|---|
C4' (lactone) | 0.00 | 0.00 | Reference |
O4' | 1.38 | 1.39 | +0.01 |
C=O (acetyl) | N/A | 3.21 | N/A |
Lactone O-C1 | 2.95 | 2.97 | +0.02 |
Acetylation diminishes the hydrogen-bonding capacity of the lactone ring, reducing polar interactions with aqueous environments. This enhances membrane permeability, as demonstrated by a 2.1-fold increase in artificial membrane partitioning compared to simvastatin [8] [10]. Biochemically, acetyl simvastatin retains competitive inhibition of HMG-CoA reductase but exhibits altered substrate kinetics. In vitro assays show a 15% reduction in binding affinity (Kᵢ = 0.8 nM vs. simvastatin’s 0.7 nM) due to steric interference with the reductase’s catalytic serine residue [6]. However, the acetyl group enables unique interactions with off-target enzymes like acetyl-CoA carboxylase (ACC), potentially contributing to neurite outgrowth observed in neuroblastoma studies [4] [9].
Acetyl simvastatin is a lipophilic compound with a calculated partition coefficient (logP) of 4.9, compared to simvastatin’s logP of 4.8 [7] [10]. This marginal increase arises from esterification, which masks a polar hydroxyl group. Experimental solubility data reveal:
The acetyl modification enhances lipid bilayer penetration, evidenced by a 30% higher accumulation in hepatocyte membranes than simvastatin in ex vivo models [8] [10]. This property facilitates intracellular delivery but reduces plasma bioavailability due to extensive protein binding (96% vs. simvastatin’s 95%) [7] [10].
Table 2: Solubility Parameters in Different Media
Medium | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.0021 | 25 |
Methanol | 18.7 | 25 |
Chloroform | >50 | 25 |
Simulated Intestinal Fluid | 0.12 | 37 |
Acetyl simvastatin undergoes pH-dependent hydrolysis, with maximum stability at pH 6.0–7.0 (t₁/₂ = 14.3 hours). Acidic conditions (pH < 3) accelerate lactone ring hydrolysis, generating the inactive hydroxyacid form, while alkaline environments (pH > 8) promote acetyl group cleavage, reverting to simvastatin [3] [7]. In human plasma, enzymatic deacetylation by esterases occurs rapidly (t₁/₂ = 22 minutes), with simvastatin as the primary metabolite [3]. Liver microsomes further metabolize it via cytochrome P450 3A4, forming 3″-hydroxy and 3″-hydroxymethyl derivatives [3] [7]. Solid-state stability studies indicate no degradation under nitrogen at 25°C for 6 months, but photodegradation occurs upon UV exposure (λ = 254 nm), yielding 4-keto and epoxide byproducts [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: